molecular formula C12H18O2 B14308397 12-Hydroxycyclododeca-4,8-dien-1-one CAS No. 114347-16-9

12-Hydroxycyclododeca-4,8-dien-1-one

Cat. No.: B14308397
CAS No.: 114347-16-9
M. Wt: 194.27 g/mol
InChI Key: MRAVRTGSMRPGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxycyclododeca-4,8-dien-1-one is a cyclic organic compound featuring a 12-membered carbon ring with conjugated double bonds at positions 4 and 8, a hydroxyl group at position 12, and a ketone functional group at position 1. This unique combination of structural elements—dual unsaturated bonds, hydroxyl, and ketone moieties—confers distinct physicochemical and biological properties. The compound’s reactivity is influenced by the electron-withdrawing ketone and the electron-donating hydroxyl group, enabling participation in diverse chemical transformations such as nucleophilic additions and redox reactions .

Properties

IUPAC Name

12-hydroxycyclododeca-4,8-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11,13H,1-2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAVRTGSMRPGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(=O)C(CCC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80765847
Record name 12-Hydroxycyclododeca-4,8-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80765847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114347-16-9
Record name 12-Hydroxycyclododeca-4,8-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80765847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxycyclododeca-4,8-dien-1-one typically involves the cyclization of linear precursors followed by functional group modifications. One common method involves the cyclization of dodeca-4,8-dien-1-one, followed by hydroxylation to introduce the hydroxyl group at the 12th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using catalysts to improve yield and selectivity. The process often includes purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxycyclododeca-4,8-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bonds can be reduced to form saturated rings.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

Scientific Research Applications

12-Hydroxycyclododeca-4,8-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-Hydroxycyclododeca-4,8-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in various chemical reactions. These interactions can affect cellular pathways and lead to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The distinctiveness of 12-Hydroxycyclododeca-4,8-dien-1-one becomes evident when compared to analogs with variations in functional groups, ring size, or substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Key Structural Features Reactivity/Biological Properties
This compound 12-membered ring, 4,8-diene, C1 ketone, C12 hydroxyl Dual functionality enables hydrogen bonding and electrophilic reactivity; potential biological activity
Cyclododeca-4,8-dien-1-one 12-membered ring, 4,8-diene, C1 ketone Higher electrophilicity; reactive toward nucleophiles (e.g., Grignard reagents)
Cyclododecanol 12-membered saturated ring, C1 hydroxyl Limited reactivity due to absence of double bonds; lower solubility in polar solvents
Cyclohexa-1,3-diene 6-membered ring, conjugated dienes Higher ring strain; prone to Diels-Alder reactions; no hydroxyl functionality
1-Methylcyclododeca-4,8-diene 12-membered ring, 4,8-diene, C1 methyl Steric hindrance from methyl group alters reaction kinetics; reduced polarity
Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid Bicyclic framework, carboxylic acid group Carboxylic acid enables esterification/amidation; anticancer/anti-inflammatory activities

Key Findings:

Functional Group Influence :

  • The hydroxyl group in this compound enhances solubility in polar solvents and enables hydrogen bonding, which is absent in the ketone-only analog (Cyclododeca-4,8-dien-1-one) .
  • Compared to carboxylic acid-containing bicyclic compounds (e.g., Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid), the hydroxyl-ketone combination offers distinct redox properties but fewer opportunities for derivatization .

Ring Size and Strain :

  • Smaller rings like cyclohexadiene exhibit higher strain, favoring cycloaddition reactions, whereas the 12-membered ring in the target compound balances stability and reactivity .

Biological Relevance :

  • The dual functionality (hydroxyl + diene) may confer unique biological interactions, similar to how methoxy and dioxo groups in 10-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl hydrogen sulfate enhance antioxidant activity .

Substituent Effects :

  • Methyl or other alkyl substitutions (e.g., 1-Methylcyclododeca-4,8-diene) reduce polarity and alter physical properties like melting points, whereas hydroxyl groups increase hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.